

# Prothioconazole efficacy against Fusarium head blight

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## Compound Focus: Prothioconazole

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## Efficacy Data of Prothioconazole Against FHB and DON

The tables below summarize quantitative data on the performance of **prothioconazole** in controlling FHB and the associated mycotoxin deoxynivalenol (DON).

Table 1: Efficacy of Integrated Fungicide and Cultivar Resistance Strategies [1]

Management Combination	FHB Index Control (%)	DON Control (%)
Moderately Resistant + Treated (MR_TR)	76	71
Moderately Susceptible + Treated (MS_TR)	71	58
Susceptible + Treated (S_TR)	53	39
Moderately Resistant + Untreated (MR_UT)	54	51
Moderately Susceptible + Untreated (MS_UT)	43	30

Note: "Treated" refers to application of **prothioconazole** + tebuconazole. MR\_TR was the most effective and stable strategy.

Table 2: Efficacy of Prothioconazole Co-formulations and Application Timings [2]

Fungicide Treatment	Reduction in FHB Incidence (%)	Reduction in DON (%)	Key Application Insight
Pydiflumetofen + Prothioconazole	96 (at GS61)	96 (at GS61)	Most effective product; wide application window (GS55-GS69).
Prothioconazole (Standard)	83	75	Effective, but outperformed by co-formulations.
Pydiflumetofen alone	83	86	Good DON control, better than prothioconazole alone.
Early Timing (GS55)	73	70	Good reduction, but less effective than mid-flowering.
<b>Optimal Timing (GS61)</b>	<b>93</b>	<b>90</b>	<b>Mid-flowering (early anthesis) is the most effective timing.</b>
Late Timing (GS69)	35	Not Significant	Significantly reduced efficacy.

## Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies used in the cited studies.

### Protocol for In Vitro Sensitivity and Resistance Risk Assessment

This protocol is used to determine the baseline sensitivity of *Fusarium graminearum* to **prothioconazole** and assess the risk of resistance development [3].

- **Fungal Isolates:** Collect *F. graminearum* strains from infected wheat grains from different geographic regions.
- **Culture Medium:** Maintain and grow isolates on Potato Dextrose Agar (PDA) at 25°C.

- **Fungicide Preparation:** Prepare a stock solution of technical-grade **prothioconazole** in a solvent like acetone. Create serial dilutions for dose-response assays.
- **Mycelial Growth Inhibition Assay:**
  - Transfer mycelial plugs from the edge of actively growing colonies to PDA plates containing a range of **prothioconazole** concentrations.
  - Incubate plates at 25°C until the mycelial growth in the control plate (without fungicide) nearly covers the entire plate.
  - Measure the diameter of mycelial growth in each plate and calculate the percentage of inhibition compared to the control.
  - The **half-maximal effective concentration (EC<sub>50</sub>)** is calculated using regression analysis between the inhibitor concentration and growth inhibition rate.
- **Generation of Resistant Mutants:**
  - Use a "fungicide taming" technique, which involves repeatedly transferring mycelial plugs to PDA plates with increasing sub-lethal concentrations of **prothioconazole**.
  - Select mutants that show sustained growth at high concentrations and determine their Resistance Factor (RF = EC<sub>50</sub> of mutant / EC<sub>50</sub> of parent strain).
- **Fitness Cost Assessment:**
  - Compare the vegetative growth, sporulation (conidia formation), and pathogenicity (via point inoculation of wheat heads) of the resistant mutants with their parental strains.

## Protocol for Field Evaluation of Fungicide Efficacy

This protocol outlines the standard method for testing fungicide performance under field conditions, as used in the Uniform Fungicide Trials (UFT) [4].

- **Experimental Design:** Establish field plots arranged in a randomized complete block design with multiple replications.
- **Crop and Cultivar:** Plant a wheat variety that is susceptible to FHB to ensure high disease pressure.
- **Inoculum and Disease Promotion:**
  - **Artificial Inoculation:** Prepare a macroconidial suspension of *F. graminearum* and apply it to wheat heads during flowering (anthesis).
  - **Mist Irrigation:** Use overhead sprinklers or misters to maintain a canopy relative humidity above 80% for 20-24 hours post-inoculation, creating highly FHB-favorable conditions.
- **Fungicide Application:**
  - **Timing:** Apply fungicide treatments at key growth stages, primarily at early anthesis (Zadoks GS61-65). Earlier (flag leaf emergence, GS39) or later timings may also be tested for comparison.
  - **Application Equipment:** Use a CO<sub>2</sub>-pressurized backpack sprayer equipped with flat-fan nozzles, calibrated to deliver a specific volume per hectare (e.g., 200 L/ha).

- **Data Collection:**

- **Disease Assessment:** Prior to harvest, assess the percentage of diseased spikelets (FHB index) in each plot.
- **DON Analysis:** Collect grain samples at harvest. Use analytical methods such as **gas chromatography-mass spectrometry (GC-MS)** or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DON levels. The limit of quantification (LOQ) for these methods can be as low as 5 µg/kg [5].

## Resistance Mechanisms and Synergistic Strategies

Understanding resistance and how to prevent it is crucial for sustaining **prothioconazole**'s effectiveness.

- **Resistance Mechanisms:** *F. graminearum* can develop resistance to **prothioconazole**, though the risk is currently considered low to moderate [3]. Laboratory-generated resistant mutants show that resistance can be stable and may involve:
  - **Target-Site Mutations:** Amino acid substitutions in the CYP51 enzyme (FgCYP51A, FgCYP51B), reducing the fungicide's binding affinity [6].
  - **Target-Site Overexpression:** Increased expression of the *cyp51A* and *cyp51B* genes after **prothioconazole** treatment [3].
  - **Fitness Penalty:** Resistant mutants often exhibit reduced vegetative growth, sporulation, and pathogenicity, which may limit their spread in the field [6] [3].
- **Synergistic Formulations:**
  - **Botanical Synergists:** Research shows that **Taxodium 'zhongshansha' essential oil (TZEO)** can synergize with **prothioconazole**. The optimal weight ratio of 1:1 (**prothioconazole**:TZEO) showed a synergistic ratio (SR) of 3.96 in lab tests, allowing for a **20% reduction in prothioconazole use** in the field without sacrificing efficacy [5].
  - **Co-formulations with SDHIs:** Mixing **prothioconazole** with succinate dehydrogenase inhibitor (SDHI) fungicides like **pydiflumetofen** or **fluopyram** provides superior and more consistent control of FHB and DON than either fungicide alone. This approach also helps manage resistance development by combining different modes of action [7] [2].

## Application Notes for Effective FHB Management

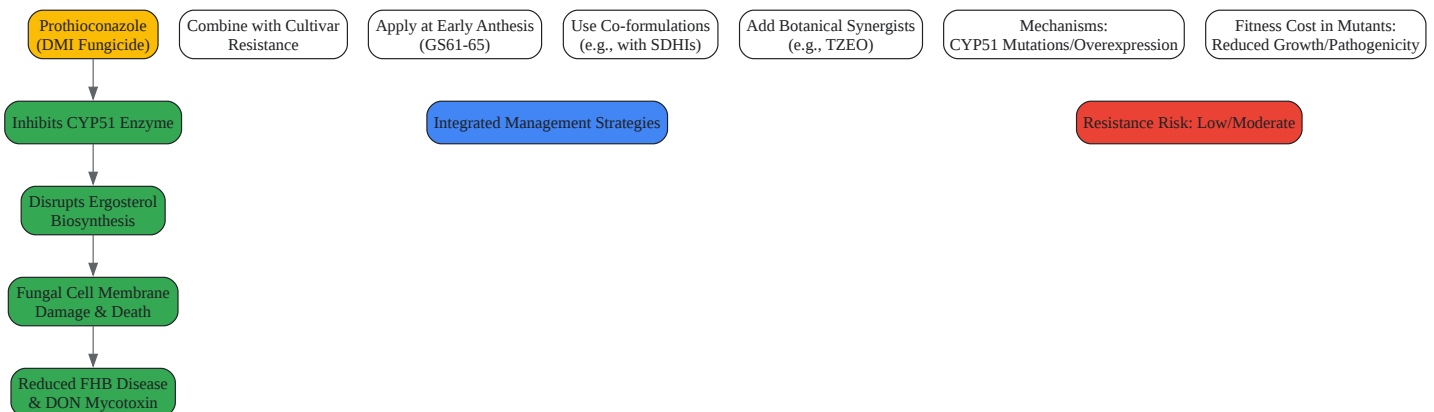
For scientists and professionals developing management recommendations, the following points are critical.

- **Integration is Key:** The most effective and stable strategy is integrating a well-timed **prothioconazole** application with **moderately resistant or moderately susceptible wheat cultivars** [1].

- **Timing is Critical:** The optimal application window is narrow. Spraying at **early to mid-flowering (Zadoks GS61-65)** is essential for maximum efficacy. Applications at flag leaf emergence (GS39) offer some protection, but later applications (GS69) are largely ineffective [4] [2].
- **Use Co-formulations:** To enhance efficacy, broaden the application window, and mitigate resistance risk, recommend co-formulations of **prothioconazole** with other active ingredients like tebuconazole (Prosaro) or the newer SDHI pydiflumetofen [2].
- **Monitor for Resistance:** Continuously monitor the sensitivity of field populations of *F. graminearum* to **prothioconazole** to detect any shift in the baseline sensitivity and adjust management strategies accordingly [3].

## Prothioconazole Action and Management Logic

The following diagram synthesizes the core information from this article into a logical workflow for understanding **prothioconazole**'s role and optimal use in FHB management.



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